5-Ethynyl-2-(1-methyl-1H-pyrazol-4-yl)-pyridine
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Overview
Description
5-Ethynyl-2-(1-methyl-1H-pyrazol-4-yl)-pyridine: is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an ethynyl group at the 5-position and a 1-methyl-1H-pyrazol-4-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-(1-methyl-1H-pyrazol-4-yl)-pyridine typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the 1-Methyl-1H-Pyrazol-4-yl Group: This step can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative is introduced to the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the pyridine ring or the ethynyl group, resulting in partially or fully saturated products.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation Products: Carbonyl derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction Products: Saturated or partially saturated pyridine derivatives.
Substitution Products: Various substituted pyridine or pyrazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug discovery, particularly in designing inhibitors or modulators of specific biological targets.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agriculture: The compound may find applications in the development of agrochemicals, such as herbicides or pesticides.
Electronics: It can be used in the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-(1-methyl-1H-pyrazol-4-yl)-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl and pyrazole groups can form specific interactions with these targets, modulating their activity or function. The compound’s ability to participate in various chemical reactions also allows it to be modified for enhanced activity or selectivity.
Comparison with Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)-pyridine: Lacks the ethynyl group, which may affect its reactivity and applications.
5-Ethynyl-2-phenylpyridine: Contains a phenyl group instead of the pyrazole group, leading to different chemical and biological properties.
5-Ethynyl-2-(1H-pyrazol-4-yl)-pyridine: Lacks the methyl group on the pyrazole ring, which may influence its interactions with molecular targets.
Uniqueness: 5-Ethynyl-2-(1-methyl-1H-pyrazol-4-yl)-pyridine is unique due to the presence of both the ethynyl and 1-methyl-1H-pyrazol-4-yl groups. These functional groups confer specific reactivity and potential applications that distinguish it from similar compounds. The combination of these groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-ethynyl-2-(1-methylpyrazol-4-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-3-9-4-5-11(12-6-9)10-7-13-14(2)8-10/h1,4-8H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVXOHIWOMIYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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